N-(5-Phenethyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide
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Overview
Description
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a chemical compound with the molecular formula C11H13N3O2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide typically involves the reaction of 2-phenylethylamine with thiocarbohydrazide under specific conditions to form the thiadiazole ring. This intermediate is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its bioactivity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
- N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide
Uniqueness
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is unique due to its specific structural features and the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H13N3O2S2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C11H13N3O2S2/c1-18(15,16)14-11-13-12-10(17-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |
InChI Key |
WBASOOORRVOVBP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NN=C(S1)CCC2=CC=CC=C2 |
solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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